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Compound of Interest

Compound Name: 5-Chloro-2-methylpyrimidine

Cat. No.: B052933 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Chloro-2-methylpyrimidine (CAS No: 54198-89-9), a key intermediate in pharmaceutical and

agrochemical research. The following sections detail its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these

analyses. This document is intended for researchers, scientists, and professionals in drug

development who require a thorough understanding of this compound's structural and

electronic properties.

Spectroscopic Data Summary
The structural elucidation of 5-Chloro-2-methylpyrimidine is supported by a combination of

spectroscopic techniques. The data presented here has been compiled from various sources

and is summarized in the tables below for clarity and comparative analysis.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm Multiplicity Assignment

Data not available in search

results

Typical chemical shift ranges for substituted pyrimidines suggest that the methyl protons would

appear around 2.3-2.8 ppm, and the aromatic protons between 8.5-8.9 ppm.[1]
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Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

Data not available in search results

For substituted pyrimidines, typical ¹³C chemical shifts for the methyl carbon are in the 20-25

ppm range, while the ring carbons can range from 120-162 ppm.[1]

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Assignment

Data not available in search results

Characteristic IR absorption bands for chloro-substituted pyrimidines would include C-H

stretching (aromatic) around 3000-3100 cm⁻¹, C=N stretching in the 1525-1575 cm⁻¹ region,

and C-Cl stretching around 700 cm⁻¹.[2][3]

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity Assignment

Data not available in search

results

The molecular ion peak (M⁺) for 5-Chloro-2-methylpyrimidine (C₅H₅ClN₂) would be expected

at m/z 128, with an M+2 peak at m/z 130 due to the ³⁷Cl isotope.[4]

Experimental Protocols
Detailed methodologies are crucial for the replication and verification of spectroscopic data.

The following are generalized but detailed protocols for NMR, IR, and Mass Spectrometry

analysis of pyrimidine derivatives.

NMR Spectroscopy Protocol
A standard protocol for acquiring ¹H and ¹³C NMR spectra of pyrimidine compounds is as

follows:
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Sample Preparation: Accurately weigh 5-10 mg of purified 5-Chloro-2-methylpyrimidine
and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

clean, dry vial.[1] The mixture should be vortexed or sonicated until the solid is completely

dissolved.[1]

Transfer: If any particulate matter is visible, the solution should be filtered through a small

plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[1] The tube is then

securely capped and labeled.[1]

Instrument Setup: The NMR spectrometer is tuned and shimmed to optimize the magnetic

field homogeneity.[1]

Data Acquisition: A standard 1D ¹H spectrum is acquired to determine the spectral width.[1]

For ¹³C NMR, a proton-decoupled spectrum is typically acquired. For more detailed structural

analysis, 2D experiments like COSY can be performed on a more concentrated sample (15-

20 mg in 0.6 mL of solvent).[1]

IR Spectroscopy Protocol
Infrared spectra can be obtained using the following procedure:

Sample Preparation: For solid samples, an Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid 5-Chloro-2-methylpyrimidine is placed directly

on the ATR crystal.

Instrument Setup: The background spectrum of the clean ATR crystal is recorded.

Data Acquisition: The sample spectrum is then recorded. The instrument, such as a Bruker

Tensor 27 FT-IR, scans the mid-IR range (typically 4000-400 cm⁻¹).[4]

Mass Spectrometry Protocol
A general protocol for obtaining the mass spectrum of a pyrimidine derivative is as follows:

Sample Preparation: A stock solution of the compound is prepared by dissolving it in a

suitable solvent like methanol to a concentration of 1 mg/mL. This is then diluted to a final

concentration of 1 µg/mL with the initial mobile phase.[5]
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Chromatographic Separation (for LC-MS): A C18 reverse-phase column is often used with a

gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1%

formic acid in acetonitrile).[5]

Mass Spectrometry Conditions: Electrospray Ionization (ESI) in positive mode is a common

technique.[5] Key parameters include capillary voltage, cone voltage, source temperature,

and desolvation temperature.[5] For direct analysis without chromatography, Electron

Ionization (EI) can be used, with the sample introduced via a heated probe.[6]

Spectroscopic Analysis Workflow
The logical flow of spectroscopic analysis for structural elucidation is a critical process for

chemical research. The following diagram illustrates a typical workflow.
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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic properties of 5-Chloro-
2-methylpyrimidine. While specific, experimentally-derived spectra for this compound were

not available in the cited search results, the provided protocols and typical data ranges offer a

solid basis for researchers working with this and related pyrimidine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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